molecular formula C20H22N4O B2426979 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 1788784-91-7

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea

Cat. No.: B2426979
CAS No.: 1788784-91-7
M. Wt: 334.423
InChI Key: BCTUPVZBHQATEY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a complex organic compound that features a cyclopentyl group, an imidazo[1,2-a]pyridine moiety, and a phenylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and various aldehydes or ketones . The cyclopentyl group can be introduced via alkylation reactions, and the phenylurea moiety is usually formed through the reaction of an isocyanate with an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-7-6-12-24-13-18(22-19(14)24)16-10-4-5-11-17(16)23-20(25)21-15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTUPVZBHQATEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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